

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with AS101

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Compound of Interest

Compound Name: AQ-101

Cat. No.: B605553

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AS101 (Ammonium trichloro(dioxyethylene-O,O')tellurate) is an immunomodulator with demonstrated effects on various immune cell populations. This document provides detailed protocols for analyzing these effects using flow cytometry.

Data Presentation: Effects of AS101 on Immune Cells

Cell Type	Key Effects Observed	Relevant Markers for Flow Cytometry	Reference
T-Lymphocytes	- Normalizes the distribution of T-cell subsets after chemotherapy or radiation. - Reduces the decrease in T-cell proliferation in response to mitogens (e.g., Concanavalin A). - Reduces the decrease in Interleukin-2 (IL-2) secretion.	CD3, CD4, CD8, CD25 (IL-2R α), Ki-67 (proliferation), Intracellular IL-2	[1]
Monocytes/Macrophages	- Augments the release of TNF- α and IL-1 α . - Inhibits the release of IL-10. - Does not significantly affect monocyte HLA-DR expression.	CD14, CD16, CD80, CD86, HLA-DR, Intracellular TNF- α , IL-1 α , IL-10	[2]
Multiple Myeloma (B-cell malignancy)	- Induces G2/M growth arrest. - Induces apoptosis. - Down-regulates Akt phosphorylation and survivin expression.	CD138, CD38, Propidium Iodide (for cell cycle), Annexin V (for apoptosis), p-Akt, Survivin	[3]

Experimental Protocols

1. Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which is a common starting point for analyzing immune cell populations.

- Materials:
 - Whole blood collected in heparinized tubes
 - Ficoll-Paque PLUS
 - Phosphate-Buffered Saline (PBS)
 - Fetal Bovine Serum (FBS)
 - 15 mL and 50 mL conical tubes
 - Centrifuge
- Procedure:
 - Dilute the whole blood 1:1 with PBS.
 - Carefully layer 3 mL of the diluted blood over 3 mL of Ficoll-Paque in a 15 mL conical tube, avoiding mixing.
 - Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
 - After centrifugation, carefully aspirate the upper layer (plasma and platelets).
 - Collect the buffy coat layer containing the PBMCs into a new 50 mL conical tube.
 - Wash the collected cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.
 - Discard the supernatant and resuspend the cell pellet in an appropriate buffer for counting and subsequent experiments.

2. In Vitro Treatment of Immune Cells with AS101

- Materials:
 - Isolated PBMCs or specific immune cell subsets

- Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
- AS101 stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)
- Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
- Incubator (37°C, 5% CO₂)
- Procedure:
 - Seed the isolated immune cells at a desired density in the cell culture plates.
 - Prepare working solutions of AS101 in complete culture medium at various concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration.
 - Include a vehicle control (the solvent used to dissolve AS101) at the same final concentration as in the treated wells.
 - Add the AS101 working solutions or vehicle control to the cells.
 - Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) depending on the specific assay.

3. Flow Cytometry Staining for Surface Markers

This protocol is for staining cell surface markers to identify different immune cell populations.^[4]

- Materials:
 - Treated and control cells
 - Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
 - Fluorochrome-conjugated antibodies against desired surface markers (e.g., CD3, CD4, CD8, CD14, CD16, CD56)
 - 96-well V-bottom plate or flow cytometry tubes

- Centrifuge
- Procedure:
 - Harvest the treated and control cells and transfer them to a 96-well V-bottom plate or flow cytometry tubes.
 - Wash the cells with 200 μ L of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Discard the supernatant.
 - Prepare an antibody cocktail containing the desired fluorochrome-conjugated antibodies diluted in Flow Cytometry Staining Buffer.
 - Resuspend the cell pellet in the antibody cocktail.
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells twice with Flow Cytometry Staining Buffer.
 - Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis on a flow cytometer.

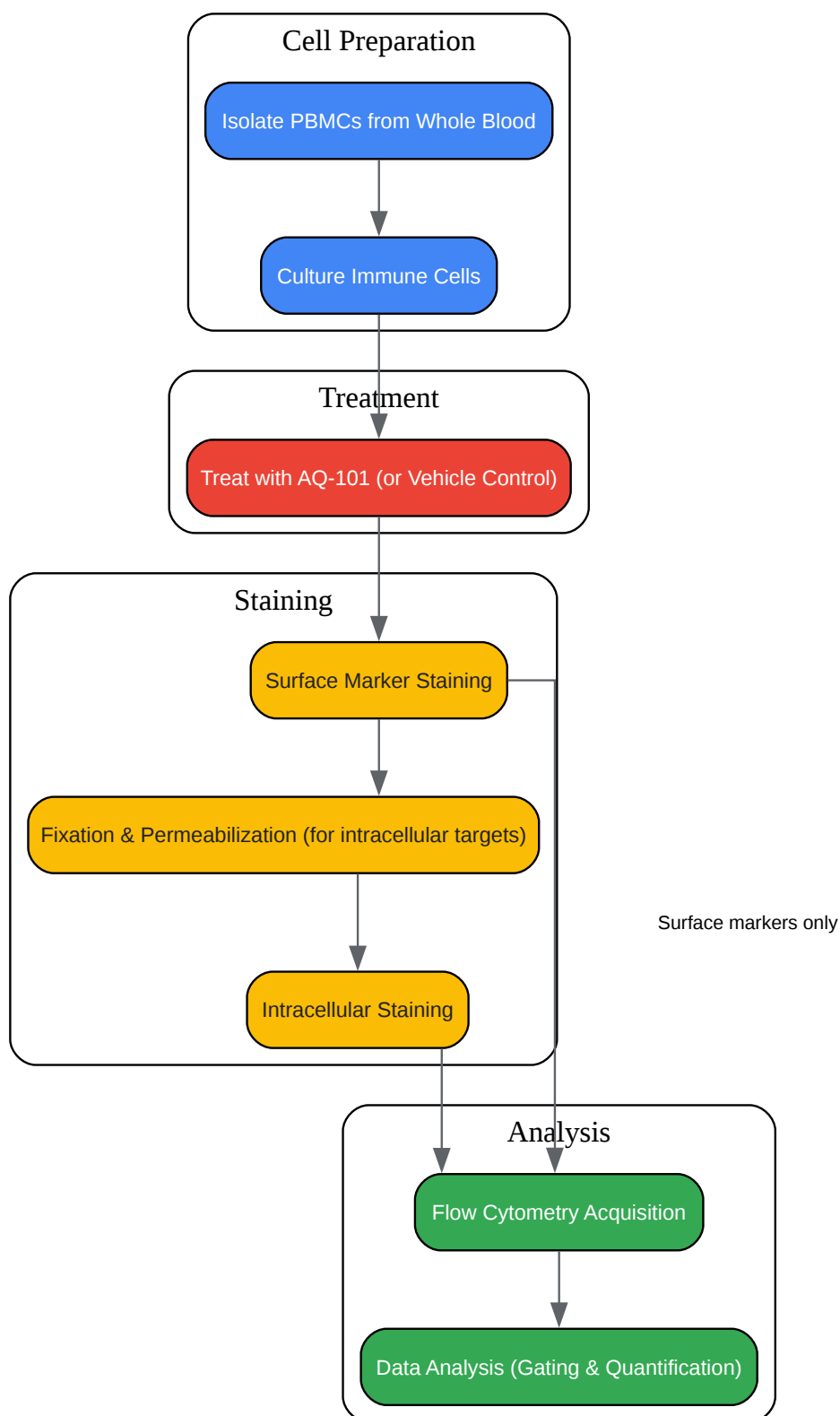
4. Intracellular Cytokine Staining

This protocol is for detecting cytokines produced by immune cells.

- Materials:
 - Treated and control cells
 - Brefeldin A or Monensin (protein transport inhibitors)
 - Fixation/Permeabilization solution (e.g., Cytotfix/Cytoperm kit)
 - Permeabilization/Wash buffer

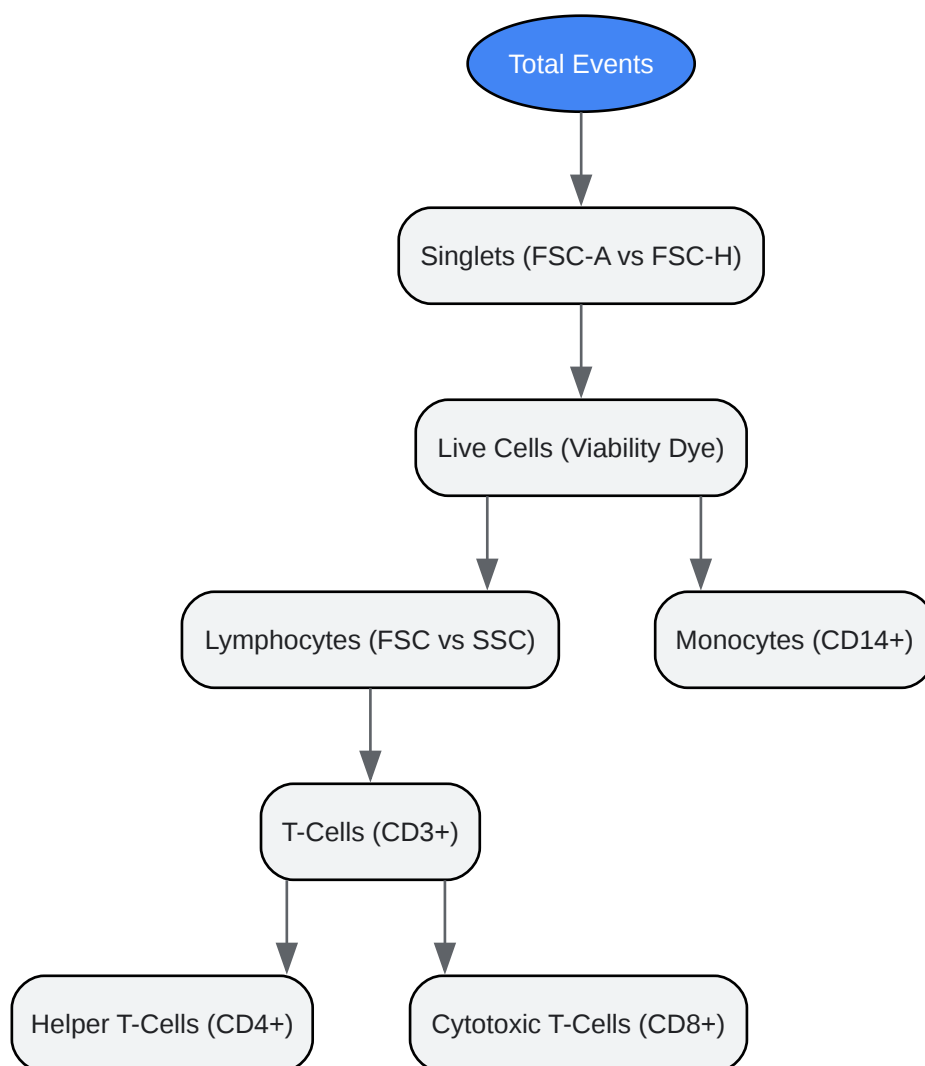
- Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-2, TNF- α , IL-10)
- Procedure:
 - Prior to harvesting, add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture for the last 4-6 hours of incubation to allow for intracellular cytokine accumulation.
 - Harvest and stain for surface markers as described in Protocol 3.
 - After surface staining, wash the cells and resuspend them in a fixation buffer for 20 minutes at 4°C.
 - Wash the cells with Permeabilization/Wash buffer.
 - Prepare an intracellular antibody cocktail in Permeabilization/Wash buffer.
 - Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with Permeabilization/Wash buffer.
 - Resuspend the cells in Flow Cytometry Staining Buffer for analysis.

Mandatory Visualizations



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Caption: Experimental workflow for flow cytometry analysis of **AQ-101** treated immune cells.



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Caption: A representative gating strategy for identifying major immune cell subsets.

Disclaimer: The information provided is for research use only. It is essential to optimize protocols for your specific experimental conditions and cell types. Always refer to the manufacturer's instructions for reagents and antibodies.

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References

- 1. The effect of AS101 on the reconstitution of T-cell reactivity following irradiation or cyclophosphamide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immunomodulator AS-101 inhibits IL-10 release and augments TNF alpha and IL-1 alpha release by mouse and human mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunomodulator AS101 induces growth arrest and apoptosis in multiple myeloma: association with the Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.pasteur.fr [research.pasteur.fr]
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